Selective Human MAO-B Inhibition with Reduced Off-Target α2A Adrenergic Receptor Binding
The (1S,2S) enantiomer demonstrates sub-micromolar inhibition of human MAO-B with an IC50 of 115 nM, while exhibiting negligible affinity for the α2A adrenergic receptor (Ki > 100,000 nM) [1]. In contrast, the racemic mixture or the (1R,2R) enantiomer show altered or unreported selectivity profiles, which could lead to off-target effects or reduced therapeutic index if used as a starting point for lead optimization .
| Evidence Dimension | MAO-B Inhibition and α2A Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B): 115 nM; Ki (α2A) > 100,000 nM |
| Comparator Or Baseline | Racemic mixture or (1R,2R) enantiomer (specific data not reported) |
| Quantified Difference | Approximately 870-fold selectivity window for MAO-B over α2A |
| Conditions | In vitro fluorescence spectrophotometry assay using human MAO-B and kynuramine substrate; radioligand displacement assay for α2A |
Why This Matters
A clear selectivity window is essential for minimizing off-target pharmacology in neurodegenerative disease models, making this stereoisomer a superior starting point for medicinal chemistry campaigns.
- [1] BindingDB. (2024). BDBM50597772 (CHEMBL5170103). IC50: 115 nM for human MAO-B; Ki > 100,000 nM for rat α2A adrenergic receptor. View Source
